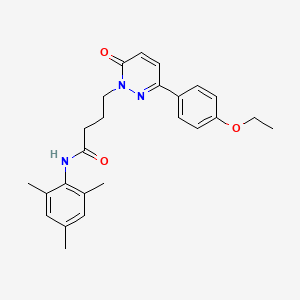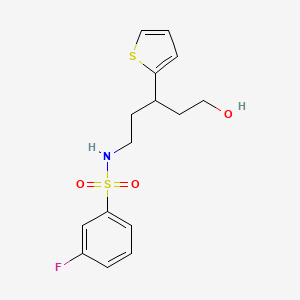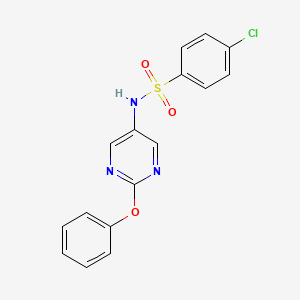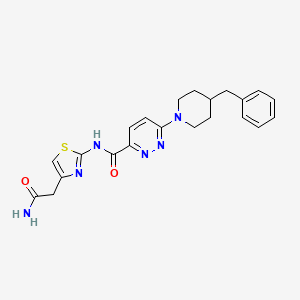
3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one, is a heterocyclic chalcone derivative. Chalcones are known for their diverse biological activities, including antimicrobial and antileishmanial properties. The compound features a quinoline moiety substituted with chlorine and methyl groups, and a furan ring substituted with methyl groups, connected through a prop-2-en-1-one linker. This structure is related to various synthesized chalcones that have been characterized by spectroscopic techniques and screened for biological activities .
Synthesis Analysis
The synthesis of related chalcones typically involves the condensation of formylquinolines with diverse arylketones. For instance, a series of heterocyclic chalcones were synthesized by condensing formylquinolines with methyl arylketones, which could be analogous to the synthesis of the compound . Additionally, microwave-assisted synthesis has been employed for the rapid synthesis of similar quinoline-based chalcones, which suggests a potential method for synthesizing the compound of interest . A solvent-free method has also been developed for synthesizing related quinoline derivatives, indicating the possibility of environmentally friendly synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through X-ray crystallography, which provides detailed insights into the molecular conformation and intermolecular interactions . The crystal structure studies of similar compounds have revealed interactions such as C-H...O, C-C...Cl, and C-H...C, which could also be present in the compound of interest . Density functional theory (DFT) calculations, including molecular geometry and vibrational analysis, have been used to complement experimental data and provide a deeper understanding of the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of related quinoline-based chalcones has not been explicitly detailed in the provided papers. However, the presence of the α,β-unsaturated carbonyl group in chalcones typically allows for reactions such as Michael addition, which has been utilized in the synthesis of novel quinoline derivatives . The reactivity of the compound of interest could be inferred from such studies, with potential for further functionalization or interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various spectroscopic techniques, including NMR, IR, and mass spectroscopy . Theoretical calculations, such as DFT, have been used to predict and confirm NMR chemical shifts and vibrational wavenumbers . The thermodynamic properties of similar molecules have also been explored using theoretical calculations, which could provide insights into the stability and reactivity of the compound of interest . The electronic absorption spectrum has been predicted for related compounds, which could be relevant for understanding the optical properties of the compound .
科学的研究の応用
Molecular Structure and Intermolecular Interactions
A study conducted by Rizvi et al. (2008) on novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline reveals the significance of molecular structure in drug development. The analysis of compounds closely related to "3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one" demonstrates the absence of classical hydrogen bonds but the presence of nonclassical C-H...O/N interactions. These interactions suggest a potential for designing molecules with specific binding capabilities, highlighting the compound's relevance in creating drugs with targeted actions.
Anti-inflammatory and Antibacterial Properties
Research by Alam et al. (2011) on quinoline attached-furan-2(3H)-ones, which share a structural similarity with the compound , points to significant anti-inflammatory and antibacterial properties. The study underlines the compound's ability to act against Staphylococcus aureus and Escherichia coli, with minimal ulcerogenicity compared to standards. This suggests the compound's utility in developing treatments with reduced gastrointestinal toxicity.
Pharmaceutical Profiles and Antitumor Potential
An investigation into antitumor polycyclic acridines by Cookson et al. (2005) explores compounds that destabilize telomeric integrity. The study's relevance to "this compound" lies in the structural analysis and the understanding of molecular dynamics critical for designing drugs targeting DNA structures in cancer therapy.
特性
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKBNUHFIIUMA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)


![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)
